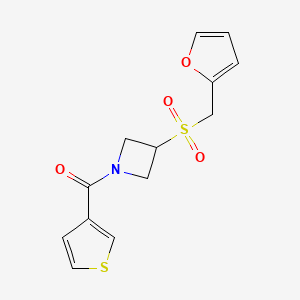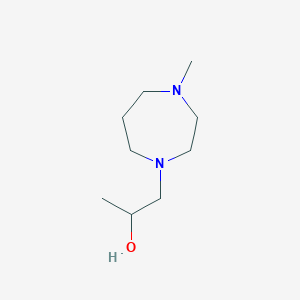
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is a chemical compound that belongs to the class of diazepines. It has been studied for its potential use in scientific research due to its unique properties.
Scientific Research Applications
1. Catalytic Oxidation of Hydrocarbons
Research has demonstrated that trinuclear copper complexes, incorporating ligands related to 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol, can facilitate O-atom insertion into CC and CH bonds. These complexes show promise in catalyzing the oxidation of hydrocarbons, a process relevant to methane monooxygenase (pMMO) activity, thereby contributing to environmental and industrial applications (Chen, Yang, Lee, & Chan, 2007).
2. Synthesis of Pharmaceutical Compounds
The chemical structure of this compound is relevant in the synthesis of complex pharmaceutical compounds. For instance, it has been used in the practical synthesis of Rho-kinase inhibitors, which are significant in treating various diseases (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
3. Antimicrobial and Anticancer Agents
Compounds structurally related to this compound have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These studies demonstrate the chemical's relevance in developing novel therapeutic agents (Naidu et al., 2016).
4. Development of Ligands for Molecular Catalysts
This chemical has been instrumental in designing ligands for molecular catalysts, such as those used in the fixation of atmospheric CO2. The development of such catalysts is crucial for environmental sustainability and the conversion of CO2 into value-added products (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).
5. Imaging in Cancer Research
In cancer research, derivatives of this compound are being explored as tracers for positron emission tomography (PET), aiding in the imaging of specific kinases in cancer cells. This application underscores the compound's role in advancing diagnostic tools in oncology (Wang et al., 2015).
properties
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(12)8-11-5-3-4-10(2)6-7-11/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYZLOILTFDDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCN(CC1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)

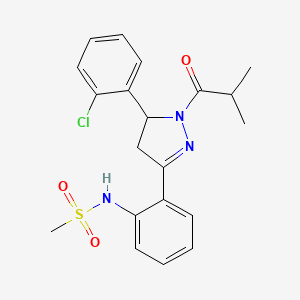
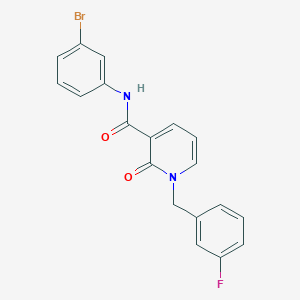
![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)
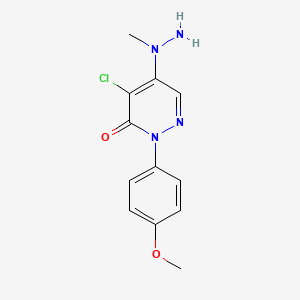
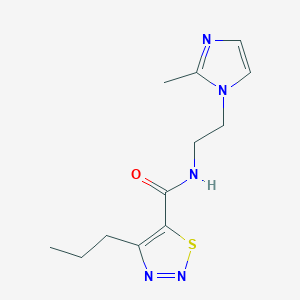
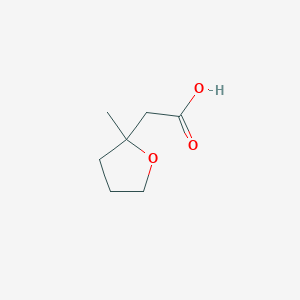
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
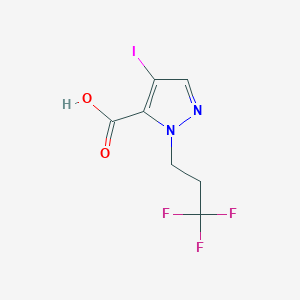
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
